molecular formula C22H22F2N4O2S B11262292 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,5-difluorobenzenesulfonamide

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B11262292
M. Wt: 444.5 g/mol
InChI Key: DMMAYAYAAKTPGQ-UHFFFAOYSA-N
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Description

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of azepane, pyridazine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides access to the pyridazinone core, which can then be further functionalized to introduce the azepane and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins, possibly inhibiting enzyme activity by mimicking the natural substrate or binding to the active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,5-DIFLUOROBENZENE-1-SULFONAMIDE is unique due to the combination of its structural features, including the azepane, pyridazine, and difluorobenzene groups. This combination imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C22H22F2N4O2S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C22H22F2N4O2S/c23-17-8-9-19(24)21(15-17)31(29,30)27-18-7-5-6-16(14-18)20-10-11-22(26-25-20)28-12-3-1-2-4-13-28/h5-11,14-15,27H,1-4,12-13H2

InChI Key

DMMAYAYAAKTPGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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